molecular formula C11H13Cl2N5O4S B563414 Lamotrigine Isethionate CAS No. 113170-86-8

Lamotrigine Isethionate

Cat. No.: B563414
CAS No.: 113170-86-8
M. Wt: 382.2 g/mol
InChI Key: CJIDZLNMKONKAD-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

    • Lamotrigine isethionate finds applications in:

        Epilepsy research: Investigating its anticonvulsant properties.

        Focal seizure studies: Understanding its effects on neuronal excitability.

        Other scientific contexts: Its use may extend beyond epilepsy research, but further details are scarce.

  • Safety and Hazards

    Lamotrigine has been associated with certain cardiac effects, and the FDA has issued a warning about its use in patients with certain underlying cardiac disorders or arrhythmias . Common adverse effects include dizziness, diplopia, headache, ataxia, blurred vision, nausea, somnolence, vomiting, and hypersensitive skin rashes .

    Future Directions

    Lamotrigine’s potential to modulate multiple neurotransmitters and ion channels in the CNS makes it a promising drug for treating various neurological disorders . As our understanding of its mechanism of action in the CNS continues to evolve, the potential for the drug to be used in new indications will also be explored .

    Biochemical Analysis

    Biochemical Properties

    Lamotrigine Isethionate selectively blocks voltage-gated sodium channels, stabilizing presynaptic neuronal membranes and inhibiting the release of the excitatory neurotransmitter glutamate . This action is thought to be central to its anticonvulsant effects .

    Cellular Effects

    In neurons, this compound’s inhibition of glutamate release can reduce neuronal excitability, potentially reducing the frequency and severity of seizures . It also appears to inhibit Cav2.3 (R-type) calcium currents, which may contribute to its anticonvulsant effects .

    Molecular Mechanism

    The molecular mechanism of this compound is not entirely clear, but it appears to inhibit the release of excitatory neurotransmitters via voltage-sensitive sodium channels and voltage-gated calcium channels in neurons . This action is thought to reduce neuronal excitability and thus exert its anticonvulsant effects .

    Temporal Effects in Laboratory Settings

    The effects of this compound can change over time in laboratory settings . For example, a clear temporal relationship has been observed between a Lamotrigine overdose and status epilepticus

    Dosage Effects in Animal Models

    The effects of this compound can vary with different dosages in animal models . For example, lamotrigine has been shown to improve seizure control in children and adolescents with various refractory seizure types at doses up to 15 mg/kg/day .

    Metabolic Pathways

    This compound is metabolized predominantly by glucuronic acid conjugation in the liver, forming various metabolites including 2-N-glucuronide . The main enzymes involved in this metabolism are UGT1A4 and UGT3B7 .

    Transport and Distribution

    Given its solubility and its known interactions with various ion channels, it is likely that it can readily cross cell membranes and distribute throughout the body .

    Subcellular Localization

    Given its mechanism of action, it is likely that it localizes to areas of the cell where voltage-gated sodium and calcium channels are present, such as the neuronal cell membrane

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Lamotrigine isethionate are not readily available in the sources I’ve accessed.
    • it is a water-soluble salt of lamotrigine, which itself can be synthesized through established methods.
  • Chemical Reactions Analysis

    • Lamotrigine isethionate likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain unspecified.
    • The major products formed from these reactions are not explicitly documented.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on similar compounds or a direct comparison with Lamotrigine isethionate.

    Properties

    IUPAC Name

    6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine;2-hydroxyethanesulfonic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H7Cl2N5.C2H6O4S/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7;3-1-2-7(4,5)6/h1-3H,(H4,12,13,14,16);3H,1-2H2,(H,4,5,6)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CJIDZLNMKONKAD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N.C(CS(=O)(=O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H13Cl2N5O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50662051
    Record name 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50662051
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    382.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    113170-86-8
    Record name 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50662051
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine isethionate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    50 mmol of Amberlite (trade mark) IR-45 (OH) was mixed with 15 mmol (10 ml) aqueous isethionic acid and the resulting material was packed into a column. The column was then washed with methanol. 0.7 g (2 mmol) of a methanolic solution of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine mesylate was eluted through the column. The elutant was evaporated in vacuo and the residue was recrystallised from industrial methylated spirit and gave 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine isethionate:
    Quantity
    10 mL
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    methanolic solution
    Quantity
    0.7 g
    Type
    reactant
    Reaction Step Two
    Name
    3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine mesylate
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two

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